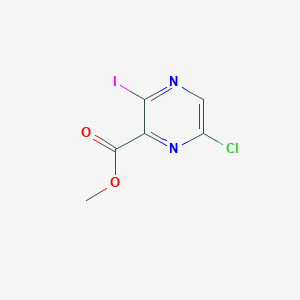
1H-Indazole-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole-1,4-diol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused benzene and pyrazole ring with hydroxyl groups at the 1 and 4 positions. This unique arrangement imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indazole-1,4-diol can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. The reaction typically requires a catalyst such as copper acetate and is carried out under an oxygen atmosphere . Another method involves the use of aryne chemistry, where acyl hydrazides undergo molecular rearrangement to form the indazole core .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts such as copper and silver are commonly used. The reactions are typically conducted in solvents like dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indazole-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitro-substituted indazoles
Wissenschaftliche Forschungsanwendungen
1H-Indazole-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indazole-1,4-diol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole-1,4-diol can be compared with other indazole derivatives such as:
- 1H-Indazole-3-carboxylic acid
- 2H-Indazole
- 1H-Indazole-5-sulfonamide
Uniqueness: this compound is unique due to the presence of hydroxyl groups at the 1 and 4 positions, which impart distinct chemical reactivity and biological activity. This differentiates it from other indazole derivatives that may have different substituents or functional groups .
Eigenschaften
Molekularformel |
C7H6N2O2 |
|---|---|
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
1-hydroxyindazol-4-ol |
InChI |
InChI=1S/C7H6N2O2/c10-7-3-1-2-6-5(7)4-8-9(6)11/h1-4,10-11H |
InChI-Schlüssel |
GUGUKNOBBOTKIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NN2O)C(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


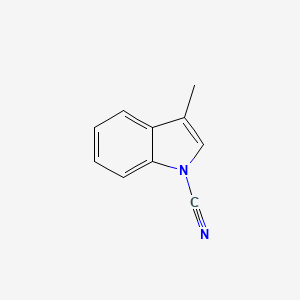
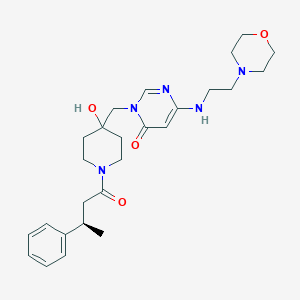

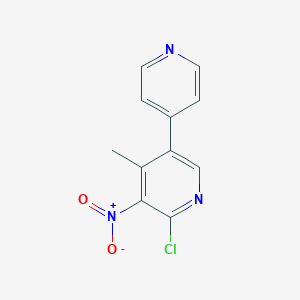
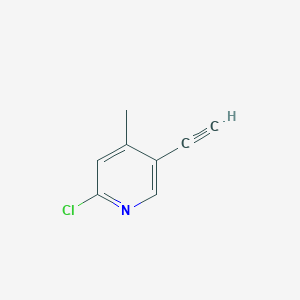
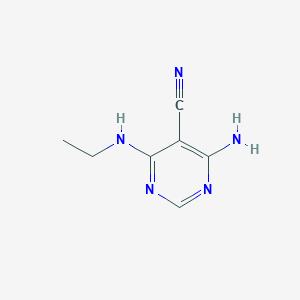
![4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride](/img/structure/B13117439.png)
![9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)

